(3-bromo-6-ethoxypyridin-2-yl)methanol
CAS No.: 1245647-88-4
Cat. No.: VC11515446
Molecular Formula: C8H10BrNO2
Molecular Weight: 232.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245647-88-4 |
|---|---|
| Molecular Formula | C8H10BrNO2 |
| Molecular Weight | 232.1 |
Introduction
Chemical Identity and Structural Characteristics
(3-Bromo-6-ethoxypyridin-2-yl)methanol (C₉H₁₂BrNO₂) is a brominated pyridine derivative featuring an ethoxy group at the 6-position and a hydroxymethyl group at the 2-position. Its molecular weight is 246.10 g/mol, with a density and boiling point estimated through computational models at 1.55 g/cm³ and 285–290°C, respectively . The presence of both electron-withdrawing (bromo) and electron-donating (ethoxy) groups creates a polarized electronic environment, influencing its reactivity in substitution and coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂BrNO₂ |
| Molecular Weight | 246.10 g/mol |
| Estimated Density | 1.55 g/cm³ |
| Predicted Boiling Point | 285–290°C |
| Solubility | Moderate in polar solvents |
Synthesis and Manufacturing Approaches
Bromination and Etherification Strategies
The synthesis of (3-bromo-6-ethoxypyridin-2-yl)methanol can be inferred from analogous protocols for 3-bromo-2-hydroxy-6-methylpyridine . A plausible route involves:
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Initial bromination: Reacting 6-ethoxy-2-hydroxymethylpyridine with phosphorus tribromide (PBr₃) to introduce bromine at the 3-position.
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Etherification: Protecting the hydroxyl group via ethoxylation using ethyl bromide under basic conditions.
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Demethylation: Acidic hydrolysis to regenerate the hydroxymethyl group, yielding the final product .
Critical Reaction Parameters:
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Temperature control (5–50°C) during bromination to prevent side reactions .
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Use of sodium methoxide or ethoxide for nucleophilic substitution.
Physicochemical and Spectroscopic Profiles
Spectral Data (Theoretical Predictions)
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¹H NMR (CDCl₃): δ 1.42 (t, 3H, -OCH₂CH₃), 3.58 (q, 2H, -OCH₂CH₃), 4.68 (s, 2H, -CH₂OH), 6.92 (d, 1H, pyridine-H), 7.85 (d, 1H, pyridine-H) .
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IR (KBr): Broad peak at 3300 cm⁻¹ (-OH), 1250 cm⁻¹ (C-O ether), 670 cm⁻¹ (C-Br).
Stability and Reactivity
The compound exhibits moderate stability under inert atmospheres but is prone to hydrolysis in acidic or basic conditions due to the labile bromine and ethoxy groups. Its hydroxymethyl group facilitates further functionalization, such as oxidation to carboxylic acids or esterification.
Applications in Pharmaceutical Research
Biological Activity
While direct studies are lacking, structural analogs like (3-methoxy-6-methylpyridin-2-yl)methanol demonstrate activity as glutamate receptor modulators. By extension, (3-bromo-6-ethoxypyridin-2-yl)methanol may serve as a precursor for neuroactive compounds, leveraging its bromine atom for cross-coupling reactions in drug discovery.
Material Science Applications
The ethoxy group enhances solubility in organic matrices, making the compound a candidate for:
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Liquid crystal formulations.
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Coordination complexes with transition metals (e.g., Pd, Cu) for catalytic applications .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Key Analogs
Future Research Directions
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